1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine
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Overview
Description
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine is a complex organic compound that features a unique combination of structural elements It includes an isochromene moiety, a methanamine group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Isochromene Intermediate: The initial step involves the synthesis of the isochromene intermediate.
Condensation Reaction: The isochromene intermediate is then subjected to a condensation reaction with 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, where nucleophiles can replace the methanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isochromene moiety can engage in π-π interactions, while the methanamine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-1H-isochromen-1-yl)methanamine: Lacks the dimethoxyphenyl group, making it less complex.
N-(2,4-dimethoxyphenyl)methanamine: Lacks the isochromene moiety, resulting in different chemical properties.
Uniqueness
1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both the isochromene and dimethoxyphenyl groups allows for diverse interactions and applications that similar compounds may not offer.
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-(2,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C19H21NO3/c1-21-16-8-7-15(18(11-16)22-2)12-20-13-19-17-6-4-3-5-14(17)9-10-23-19/h3-8,11-12,19H,9-10,13H2,1-2H3 |
InChI Key |
YWIYTZMETRHFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NCC2C3=CC=CC=C3CCO2)OC |
Origin of Product |
United States |
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